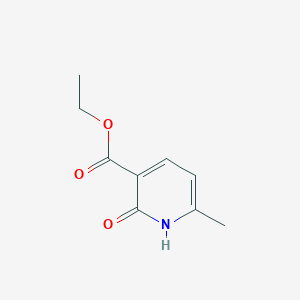

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6(2)10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCSOHWXRCPXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514835 | |

| Record name | Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51146-04-4 | |

| Record name | Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Synthetic Route and Reaction Conditions

A representative synthesis involves the condensation of acetylacetone with cyanoacetamide in the presence of a base such as potassium carbonate in aqueous medium, followed by acidification and esterification steps to yield the target compound.

- Step 1: Dissolve potassium carbonate (13.8 g, 0.1 mol) in water (100 mL).

- Step 2: Add acetylacetone (11.0 g, 0.1 mol) to the solution.

- Step 3: Add cyanoacetamide (8.4 g, 0.1 mol) portion-wise, maintaining temperature below 35 °C.

- Step 4: Acidify the reaction mixture with hydrochloric acid (6 mL) and add ethanol (30 mL).

- Step 5: Cool the mixture to 0 °C and stir for 2 hours to precipitate the product.

- Step 6: Filter, wash with cold ethanol and ether, and vacuum dry to obtain ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a white solid with yields around 87.5%.

This method provides a high yield and purity without requiring complex purification steps.

Reaction Monitoring and Characterization

- Monitoring: Thin-layer chromatography (TLC) under UV light is used to track reaction progress.

- Characterization: The compound is characterized by $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy (600 MHz in DMSO-d6), confirming the chemical shifts consistent with the dihydropyridine structure.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.

- Melting Point: Determined using a digital melting point apparatus to assess purity and identity.

Process Optimization and Yield Improvement

Research has demonstrated that controlling the temperature during the addition of cyanoacetamide and acidification steps is critical to minimizing impurities and maximizing yield. The process yield was improved significantly from an initial 15% to over 73% by:

- Optimizing reagent stoichiometry.

- Controlling reaction temperature strictly.

- Avoiding unnecessary purification steps.

- Using aqueous medium for better operability and environmental compliance.

These improvements also enhanced the scalability of the process to multikilogram quantities suitable for clinical development.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Base | Potassium carbonate (0.1 mol) | Facilitates condensation reaction |

| Solvent | Water (100 mL) + Ethanol (30 mL) | Aqueous medium with alcohol for esterification |

| Temperature Control | <35 °C during addition; 0 °C during precipitation | Prevents side reactions and impurities |

| Reaction Time | 2 hours at 0 °C post acidification | Ensures complete precipitation |

| Yield | ~87.5% | High yield without extra purification |

| Purity | High (confirmed by NMR and melting point) | Suitable for further synthetic steps |

Additional Notes on Synthetic Variants

- Some synthetic procedures incorporate alternative starting materials such as ethyl acetoacetate and ammonia derivatives to form related dihydropyridine esters.

- Coupling reactions using carbodiimide reagents (e.g., EDCI) and additives (HOBt) can be employed to derivatize the pyridine ring for further functionalization, although these are more relevant to downstream modifications rather than the core preparation of the compound.

Summary of Research Findings

- The preparation of this compound is well-established via condensation of acetylacetone and cyanoacetamide under basic aqueous conditions.

- Process improvements have significantly enhanced yield and purity, enabling multikilogram scale production.

- Reaction monitoring and characterization techniques ensure reproducibility and product quality.

- The synthetic route is operationally simple, environmentally friendly, and adaptable for industrial-scale synthesis.

This comprehensive analysis consolidates diverse research findings to present a professional and authoritative overview of the preparation methods for this compound, suitable for academic and industrial chemists engaged in heterocyclic compound synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis, making it a candidate for developing new antibiotics .

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the dihydropyridine moiety, which can scavenge free radicals effectively. This property makes it a potential therapeutic agent in treating conditions such as cardiovascular diseases and neurodegenerative disorders .

Potential in Cancer Treatment

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the exact mechanisms and efficacy in vivo .

Agricultural Science

Pesticide Development

The compound has shown promise as a lead structure for developing new pesticides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing harm to beneficial organisms. Research into its efficacy against agricultural pests could lead to the formulation of environmentally friendly pest control agents .

Plant Growth Regulation

This compound has been investigated for its potential role as a plant growth regulator. Studies indicate that it may enhance growth parameters such as root development and biomass accumulation under certain conditions. This application could be beneficial in improving crop yields and sustainability in agriculture .

Material Science

Polymer Synthesis

In material science, this compound has been utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology Applications

The compound is also being explored for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for functionalization that can enhance the targeting and release profiles of therapeutic agents within biological systems .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory and neuroprotective effects .

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The structural analogs of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate differ primarily in substituent type, position, and electronic effects. Key examples include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in ETFPMOC enhances metabolic stability and lipophilicity, making it suitable for hydrophobic environments in drug design . In contrast, the methyl group in the target compound may offer less steric hindrance, favoring reactions at the pyridine core.

- Halogenation : The 4-chloro analog (CAS 86129-62-6) introduces a reactive site for nucleophilic substitution, enabling further functionalization .

- Benzyl and Acyl Groups : Compound 8 incorporates a benzyl group at N1 and a 2-hydroxybenzoyl moiety at C5, which may enhance π-stacking interactions and hydrogen bonding, respectively, critical for binding in biological targets .

Synthetic Accessibility :

Reactivity and Functionalization Potential

- Ester Hydrolysis : The ethyl ester at position 3 in the target compound can be hydrolyzed to a carboxylic acid, a common strategy for modifying solubility or introducing reactive handles. For example, Compound 6 (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) demonstrates this transformation, yielding a white solid with a melting point of 128–130°C .

- Nucleophilic Substitution : Chlorinated analogs (e.g., CAS 86129-62-6) allow for SNAr reactions, enabling the introduction of amines, thiols, or other nucleophiles at position 4 .

- Cyano Group Reactivity: The 5-cyano substituent in Compound 21 can undergo reduction to amines or serve as a nitrile precursor for heterocycle formation .

Actividad Biológica

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 51146-04-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51146-04-4 |

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that modifications to the structure can enhance their efficacy:

- IC50 Values : The compound has demonstrated varying IC50 values against different cell lines. For example:

These results suggest that structural modifications can lead to improved biological activity.

The biological activity of ethyl 6-methyl-2-oxo-1,2-dihydropyridine derivatives is often attributed to their ability to interact with cellular components and inhibit critical pathways involved in cell proliferation:

- Cell Membrane Interaction : The hydrophobic nature of these compounds allows them to penetrate cell membranes effectively, facilitating their interaction with intracellular targets.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Study on Antitumor Activity

A notable study explored the synthesis and antitumor activity of various pyridine derivatives, including this compound. The findings indicated that compounds with hydroxyl (-OH) and carbonyl (C=O) groups exhibited enhanced antiproliferative effects against multiple cancer cell lines. The study emphasized the importance of functional groups in modulating biological activity .

Antiviral Properties

In addition to its antiproliferative effects, ethyl 6-methyl-2-oxo-1,2-dihydropyridine derivatives have been investigated for their antiviral properties. Research has shown that certain derivatives can reduce viral titers in vitro against strains such as rotavirus and adenovirus by up to 60% .

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing ethyl cyanoacetate with substituted aldehydes in ethanol with piperidine as a catalyst yields pyridone derivatives. Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratios of aldehyde to malonate derivatives), solvent choice (ethanol for solubility and reflux stability), and catalyst selection (piperidine for base-mediated cyclization). Yields (~59–87%) depend on purification methods like column chromatography or recrystallization .

Example Protocol :

| Reagent | Molar Ratio | Solvent | Catalyst | Temp/Time | Yield |

|---|---|---|---|---|---|

| Aldehyde + Malonate | 1:1.2 | Ethanol | Piperidine | Reflux, 4–6 h | 59–87% |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths (e.g., C–C = 1.36–1.42 Å), dihedral angles (e.g., 43.39° between aromatic rings), and hydrogen-bonding networks (N–H···O/N) .

- NMR spectroscopy : ¹H NMR identifies substituents (e.g., ethyl ester protons at δ 1.14–1.32 ppm as triplets, aromatic protons at δ 6.32–7.57 ppm) .

- IR spectroscopy : Confirms carbonyl (1689–1695 cm⁻¹) and NH/OH stretches (3259–3443 cm⁻¹) .

Q. What are the key structural features of the dihydropyridine ring system?

The 1,2-dihydropyridine ring adopts a non-planar conformation due to puckering. SCXRD data show a "flattened boat" geometry with puckering amplitude (q₂ = 0.12–0.25 Å) and phase angles (φ = 90–120°) calculated via Cremer-Pople parameters. This puckering influences intermolecular interactions and crystallographic packing .

Q. How do hydrogen-bonding interactions affect crystallization?

Q. What mechanistic pathways explain unexpected byproducts during synthesis?

Competing pathways like Michael addition (e.g., ethyl cyanoacetate attacking α,β-unsaturated aldehydes) and Dimroth rearrangement may occur. For example, intermediates like pyranimine derivatives can rearrange under thermal conditions, necessitating LC-MS or in situ IR to monitor reaction progress .

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution (NMR) and solid-state (SCXRD) data often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR or DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model equilibrium states and validate crystallographic assignments .

Q. What computational methods predict the compound’s electronic properties for drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV), electrostatic potential maps (for nucleophilic/electrophilic sites), and Mulliken charges to guide derivatization for bioactivity (e.g., introducing electron-withdrawing groups at C-4/C-6) .

Q. How does ring substituent variation impact pharmacological activity?

Substitutions at C-4 (aryl groups) and C-6 (methyl/ethoxy) modulate cytotoxicity. For example, morpholinophenyl groups enhance anticancer activity (IC₅₀ = 12–15 µM in MCF-7 cells) by improving membrane permeability and target binding (e.g., kinase inhibition) .

Q. What strategies address low reproducibility in crystallographic data?

Ensure rigorous temperature control (±0.1 K during data collection) and use twin refinement algorithms (e.g., SHELXL TWIN command) for high mosaicity crystals. Validate with R-factor ratios (e.g., R(int) < 0.05) .

Q. How are non-classical intermolecular interactions (e.g., C–H···π) characterized?

Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% C–H···π vs. 30% H-bonding). Tools like CrystalExplorer visualize contact distances (e.g., 2.7–3.0 Å) and assess packing efficiency .

Methodological Tables

Table 1 : Crystallographic Data for this compound Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 21 1 | |

| R-factor | 0.036 (F² > 2σ(F²)) | |

| Puckering amplitude | q₂ = 0.18 Å | |

| H-bond length (N–H···O) | 2.89 Å |

Table 2 : Pharmacological Screening of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| 6-Morpholinophenyl | PI3Kα | 12 µM | ATP-competitive inhibition | |

| 4-Chloro-3-nitrophenyl | Topoisomerase II | 18 µM | DNA intercalation |

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed crystallographic/pharmacological studies.

- For synthetic protocols, cross-reference SCXRD data to confirm regioselectivity and purity .

- Always validate computational models with experimental spectral or crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.